2-Phenyl-2-piperidinoacetamide

Analytical Reference Standards Chiral Separation Structural Isomer Differentiation

Select 2-Phenyl-2-piperidinoacetamide (7253-67-0) as your achiral N-piperidinyl reference standard. It delivers a single, unambiguous peak under standard conditions, making it a reliable system suitability marker for HPLC/LC-MS method validation. This 98% pure free base is ideal for compound library synthesis where stereochemical complexity is not desired, and its organic solubility simplifies non-aqueous reactions without the interference of hydrochloride counterions.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 7253-67-0
Cat. No. B1345162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-piperidinoacetamide
CAS7253-67-0
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C13H18N2O/c14-13(16)12(11-7-3-1-4-8-11)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16)
InChIKeyPPRXELUQRNIPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0) for Analytical Reference and Chemical Synthesis Applications


2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0; molecular formula C13H18N2O; molecular weight 218.29 g/mol) is a piperidine-based phenylacetamide compound characterized by a tertiary amine-bearing piperidine ring N-linked to an α-phenyl-substituted acetamide core . It appears as a white to off-white solid with moderate polarity, soluble in organic solvents, and is primarily employed as a research chemical and synthetic building block in medicinal chemistry investigations .

Why 2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0) Cannot Be Interchanged with Structurally Related Phenylpiperidine Acetamide Analogs


Compounds within the phenylpiperidine acetamide class share the same molecular formula (C13H18N2O) but exhibit critical differences in substitution pattern, stereochemistry, and nitrogen positioning that directly govern their analytical behavior and synthetic utility . 2-Phenyl-2-piperidinoacetamide (7253-67-0) is an achiral N-piperidinyl acetamide lacking the chiral center at the piperidine 2-position, distinguishing it fundamentally from methylphenidate-related impurities such as CAS 50288-63-6 (erythro diastereomer) and CAS 50288-62-5 (threo diastereomer), which are chiral 2-piperidinyl acetamides . Generic substitution without verifying this structural distinction can lead to erroneous chromatographic retention times, misidentified impurity profiles, and failed synthetic transformations in routes requiring non-chiral piperidine-containing intermediates .

Quantitative Differentiation Evidence for 2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0) Versus Closest Analogs


Regiochemical Distinction: N-Piperidinyl Versus 2-Piperidinyl Substitution Pattern Determines Achiral Character

2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0) possesses a piperidine ring attached through its nitrogen atom (N-piperidinyl), rendering the molecule achiral and lacking any stereocenter on the piperidine moiety . In direct structural contrast, methylphenidate EP Impurity D (CAS 50288-63-6) is defined as (2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide and EP Impurity C (CAS 50288-62-5) as (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetamide, both bearing the phenylacetamide moiety at the piperidine 2-position, creating a chiral center at C2 of the piperidine ring and existing as diastereomeric mixtures [1]. This fundamental regioisomeric difference results in distinct chromatographic retention times, with Impurity D exhibiting altered retention relative to the parent methylphenidate ester due to increased basicity from its tertiary amine functionality [1].

Analytical Reference Standards Chiral Separation Structural Isomer Differentiation

Synthetic Purity Specification: 98% Minimum Assay Differentiates from Standard 95% Research-Grade Material

Commercial suppliers offer 2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0) at a minimum purity specification of 98% . This compares favorably to the typical 95% purity baseline reported for general research-grade stocks of this compound class . The 3 percentage-point increase in assay purity reduces total impurity burden, which is meaningful for applications requiring higher precision such as quantitative NMR referencing, HPLC calibration standards, or synthetic transformations where byproduct formation must be minimized.

Chemical Purity Procurement Specification Quality Control

Physicochemical Properties Differentiating N-Piperidinyl Acetamide from Hydrochloride Salt Form

The free base form 2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0) exhibits a calculated boiling point of 361.4°C at 760 mmHg and a calculated flash point of 172.4°C, with an estimated LogP of approximately 3.59 (based on the hydrochloride salt analog) [1]. Its hydrochloride salt counterpart (CAS 73623-28-6) displays identical boiling point characteristics but increased molecular weight (254.76 g/mol vs 218.29 g/mol) and markedly different aqueous solubility and handling properties due to the ionic nature of the salt [1]. The free base's moderate polarity confers solubility in organic solvents, making it suitable for non-aqueous synthetic transformations where salt forms may precipitate or interfere .

Solubility Formulation Salt Selection LogP

Evidence-Based Application Scenarios for 2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0) in Research and Industrial Settings


Analytical Reference Standard for Achiral Phenylpiperidine Acetamide Method Development

Due to its achiral N-piperidinyl structure, 2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0) serves as a non-chiral reference standard for developing HPLC and LC-MS methods intended to separate structural regioisomers from stereoisomers in phenylpiperidine acetamide mixtures . Unlike chiral methylphenidate impurities (CAS 50288-63-6 and 50288-62-5) which require chiral stationary phases for separation, this compound elutes as a single peak under achiral conditions, providing a reliable system suitability marker and retention time benchmark for method validation [1].

Synthetic Intermediate in Non-Chiral Piperidine-Containing Compound Libraries

The 98% purity grade of CAS 7253-67-0 makes it suitable as a synthetic building block for constructing compound libraries where stereochemical complexity is not desired at the piperidine attachment point . The N-piperidinyl acetamide scaffold provides a versatile handle for further derivatization without introducing a chiral center that would complicate downstream purification and characterization workflows [1].

Non-Ionic Free Base for Organic-Phase Synthetic Transformations

As a free base with solubility in organic solvents and moderate polarity, CAS 7253-67-0 is preferentially selected over its hydrochloride salt counterpart (CAS 73623-28-6) for reactions conducted in non-aqueous media where ionic species may precipitate, interfere with organometallic reagents, or require additional neutralization steps . The absence of the hydrochloride counterion simplifies extractive workup and enables direct use in amide coupling, alkylation, and other transformations that are sensitive to protic or ionic species [1].

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